![molecular formula C21H23N3O3S B2978677 5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537044-10-3](/img/structure/B2978677.png)

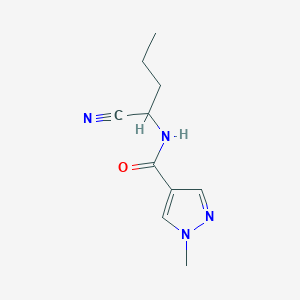

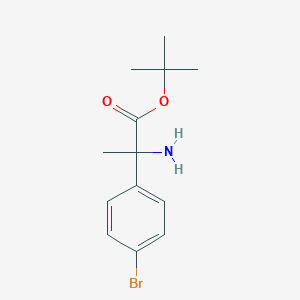

5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

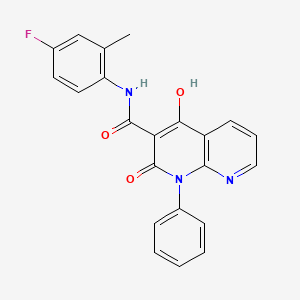

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with diverse applications . The presence of methoxyphenyl, methylsulfanyl, and tetrahydropyrimido functional groups suggest that this compound could have interesting chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large aromatic system. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an aromatic system and various functional groups would likely result in a compound with low solubility in water but high solubility in organic solvents .Aplicaciones Científicas De Investigación

Hantzsch-like Synthesis of Complex Heterocycles

A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores such as benzene, pyridine, or thieno[4,5-d]thiophene have been prepared through multicomponent reactions. These reactions utilized bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and specific aromatic aldehydes. The synthesis showcases the versatility of pyrimido[4,5-b]quinoline derivatives in constructing complex molecules potentially useful in medicinal chemistry and materials science (Diab et al., 2021).

Anticancer and Radiosensitizing Agents

Quinoline and pyrimidoquinoline derivatives, incorporating biologically active sulfonamide moieties, have been synthesized and evaluated for their anticancer activities against liver cancer cells. The structural diversity within this series demonstrates the potential of these compounds as therapeutic agents, highlighting the relevance of quinoline derivatives in drug discovery for cancer treatment (Ghorab et al., 2015).

DNA Binding and Photocleavage Studies

Bis(pyrimido[4,5-b]quinoline-4,6-diones), linked to a naphthalene core, have been synthesized and their interactions with DNA and bovine serum albumin (BSA) were studied. These compounds demonstrated the ability to photocleave DNA under UV light, suggesting potential applications in photodynamic therapy and as tools for studying DNA interactions (Ragheb et al., 2022).

Novel Synthesis Approaches

Research into the synthesis of pyrimido[4,5-b]quinoline derivatives has led to the development of efficient, environmentally friendly methods. For example, Hantzsch-like reactions for synthesizing complex heterocycles showcase innovative approaches to molecule construction, which is crucial for the rapid development of new materials and drugs (Diab et al., 2021).

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-21(2)9-12-16(13(25)10-21)15(11-7-5-6-8-14(11)27-3)17-18(22-12)23-20(28-4)24-19(17)26/h5-8,15H,9-10H2,1-4H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOKAELQVQPKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)